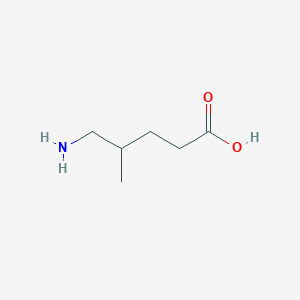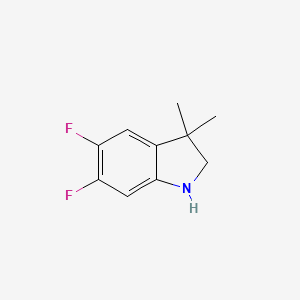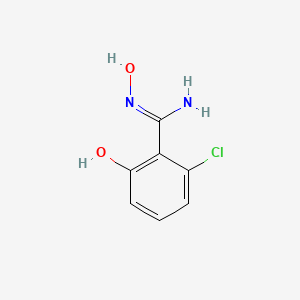
2-Chloro-N',6-dihydroxybenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide typically involves the chlorination of a benzene ring followed by the introduction of hydroxyl and carboximidamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chlorination: Introduction of a chlorine atom to the benzene ring.
Hydroxylation: Addition of hydroxyl groups to the benzene ring.
Carboximidamide Formation: Introduction of the carboximidamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods to produce larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N’,4-dihydroxybenzene-1-carboximidamide: Similar structure but with hydroxyl groups at different positions.
2-Chloro-N’,3-dihydroxybenzene-1-carboximidamide: Another structural isomer with hydroxyl groups at different positions.
Uniqueness
2-Chloro-N’,6-dihydroxybenzene-1-carboximidamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to different chemical and biological properties compared to its isomers.
Propriétés
Formule moléculaire |
C7H7ClN2O2 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
2-chloro-N',6-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-2-1-3-5(11)6(4)7(9)10-12/h1-3,11-12H,(H2,9,10) |
Clé InChI |
IWHHMLBMGOPWSD-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)O |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=NO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


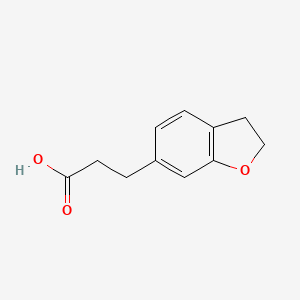
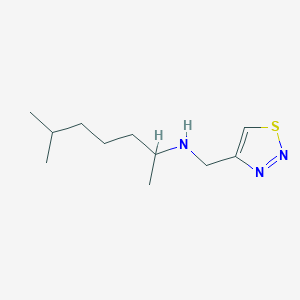
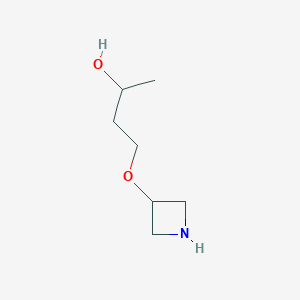
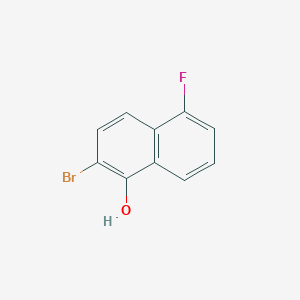
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)

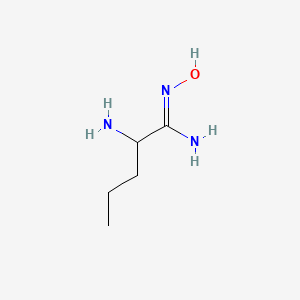
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
amine](/img/structure/B15274538.png)
![2-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B15274551.png)
![2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15274553.png)
![7-(methoxymethyl)-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274564.png)
